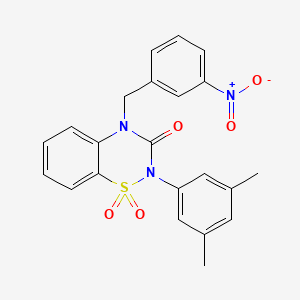

2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

2-(3,5-Dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazin-3(4H)-one core substituted with a 3,5-dimethylphenyl group at position 2 and a 3-nitrobenzyl moiety at position 2. Its structure combines electron-withdrawing (nitro group) and electron-donating (methyl groups) substituents, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S/c1-15-10-16(2)12-19(11-15)24-22(26)23(14-17-6-5-7-18(13-17)25(27)28)20-8-3-4-9-21(20)31(24,29)30/h3-13H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFXTLJCXAOYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is part of a diverse class of heterocyclic compounds known for their biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C22H19N3O5S

- Molecular Weight : 433.47 g/mol

- CAS Number : 18560210

This compound contains a benzothiadiazinone core with substituents that may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives with nitrobenzyl groups have shown efficacy against various bacterial strains. Specifically, compounds structurally related to 2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide were tested for their antibacterial activity against clinical isolates and standard strains of bacteria such as Moraxella spp., demonstrating a promising antibacterial profile .

Anticancer Activity

Research into benzothiadiazine derivatives has revealed potential anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and the activation of caspases. In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation effectively .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The presence of the nitro group may enhance the ability to inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.

- Targeting Specific Receptors : Interaction with biological receptors involved in signaling pathways may also play a role in mediating the observed effects.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of a series of nitro-substituted benzothiadiazines against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzothiadiazine core significantly enhanced antibacterial potency. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Properties

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), derivatives of benzothiadiazine were shown to inhibit cell growth by inducing apoptosis. The IC50 values were determined to be in the low micromolar range, suggesting strong anticancer potential. Mechanistic studies revealed that these compounds activated intrinsic apoptotic pathways through mitochondrial dysfunction .

Data Summary

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The nitro group in the structure may enhance the compound's reactivity towards bacterial enzymes, making it a candidate for further investigation in antibiotic development .

Anticancer Properties

The ability of benzothiadiazine derivatives to interact with biological targets suggests potential anticancer applications. Preliminary studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways .

Anti-inflammatory Effects

Compounds similar to 2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide have been evaluated for anti-inflammatory activity. The presence of specific functional groups allows these compounds to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules. For example, it can be utilized in the synthesis of novel heterocyclic compounds that exhibit enhanced biological activity .

Catalysis

Research has suggested that benzothiadiazine derivatives can act as catalysts in specific organic reactions. Their ability to stabilize transition states may lead to more efficient synthetic pathways in chemical manufacturing .

Development of Functional Materials

The unique electronic properties of this compound make it suitable for developing functional materials such as organic semiconductors and photovoltaic devices. Studies are underway to explore its potential in enhancing the efficiency of solar cells by integrating it into organic photovoltaic systems .

Coatings and Polymers

Due to its stability and reactivity, this compound can be incorporated into polymer matrices to create coatings with improved mechanical and thermal properties. Such applications are particularly relevant in industries requiring durable materials .

Case Studies

Comparison with Similar Compounds

Table 1: Core Heterocycles and Substituents

Key Observations :

- The target compound’s 1,2,4-benzothiadiazin-3(4H)-one core distinguishes it from thiadiazole () and benzoxazinone () analogs. This core likely confers unique electronic properties due to its fused aromatic system and sulfone group.

- Substituent variations significantly alter physicochemical properties. For example, the 3-nitrobenzyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the phenyl () or sulfonamide () groups in analogs.

Key Observations :

- The target compound’s synthesis likely parallels methods for benzothiadiazine derivatives, involving multi-step functionalization of the core heterocycle. In contrast, thiadiazole analogs () use cyclocondensation, while triazole derivatives () rely on Michael additions .

Pharmacological and Physicochemical Properties

Table 3: Property Comparison

Key Observations :

- The nitro group in the target compound likely reduces solubility compared to sulfonamide () or hydroxy-containing () analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for synthesizing 2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzylamines with thiadiazine precursors. For example, analogous compounds in the benzothiadiazine class are synthesized via nucleophilic substitution or cyclization reactions under controlled pH and temperature. Purification often employs recrystallization using solvents like ethanol or acetonitrile, followed by HPLC to ensure ≥95% purity. Spectral validation (NMR, HRMS) is critical for confirming structural integrity .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substituent positions (e.g., dimethylphenyl and nitrobenzyl groups) via H and C chemical shifts.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., CHNOS).

- HPLC with UV detection : Assess purity using a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Pharmacopeial dissolution standards (e.g., ≥80% dissolution in 30–45 minutes) ensure batch consistency .

Q. What are the primary biological targets associated with benzothiadiazine 1,1-dioxide derivatives?

- Methodological Answer : This class exhibits diverse targets:

- ATP-sensitive potassium channels : Patch-clamp electrophysiology can assess channel modulation .

- Enzymes (e.g., xanthine oxidase, aldose reductase) : Use enzymatic assays with UV/Vis spectroscopy to monitor inhibition kinetics .

- AMPA receptors : Radioligand binding assays or calcium flux assays evaluate cognitive enhancement potential .

Advanced Research Questions

Q. How should researchers address contradictory data when the compound shows activity in both metabolic (e.g., enzyme inhibition) and neurological (e.g., AMPA modulation) pathways?

- Methodological Answer :

Orthogonal assays : Validate each target independently (e.g., enzyme kinetics vs. electrophysiology).

Pathway analysis : Use siRNA or CRISPR knockout models to isolate specific mechanisms.

Dose-response profiling : Determine if dual activities occur at physiologically relevant concentrations. Contradictions may arise from off-target effects or pleiotropic interactions, requiring structural optimization (e.g., modifying the nitrobenzyl group) .

Q. What computational strategies are effective for elucidating the binding mode of this compound to its targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-sensitive potassium channels or AMPAR subunits (e.g., GluA2). Focus on key residues (e.g., Arg/Lys in channel pores) .

- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.

- QSAR modeling : Corrogate substituent effects (e.g., nitro group’s electron-withdrawing properties) with activity data .

Q. How can researchers optimize the selectivity of this compound for a specific target (e.g., AMPA receptors over potassium channels)?

- Methodological Answer :

Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., replacing nitrobenzyl with fluorobenzyl) .

Pharmacophore modeling : Identify critical functional groups (e.g., sulfonyl group for AMPA binding) .

In vivo profiling : Test selectivity in transgenic animal models (e.g., AMPAR-KO mice).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.